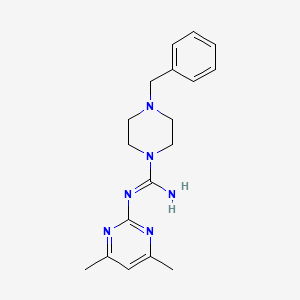

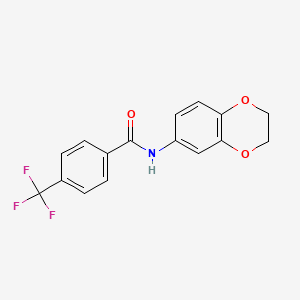

![molecular formula C17H23N5O3S B5502302 (1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)

(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of related benzimidazole sulfonamide derivatives involves multistep chemical processes, including condensation reactions, and often aims at producing compounds with significant antibacterial activity. For example, heterocyclic compounds such as 5-substituted-2-(1-H-benzimidazole) sulfonamides have been synthesized by condensation of sulfonyl chloride with 2-aminoheterocycles, demonstrating the chemical flexibility and complexity of related molecules (Rane et al., 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole sulfonamides, including derivatives closely related to the specified compound, has been elucidated through various spectroscopic techniques. These compounds exhibit a wide range of structural features, such as the presence of benzimidazole and sulfonamide moieties, which are crucial for their biological activity. Crystal structure analyses, for example, provide detailed insights into their conformation and the interactions within the molecule, highlighting the importance of the sulfonamide group in forming bidentate bonds in metal complexes (Ashraf et al., 2016).

Chemical Reactions and Properties

Benzimidazole sulfonamides participate in various chemical reactions, reflecting their reactive nature and potential for further functionalization. The reactions include condensation with amines, annulation reactions, and the formation of metal complexes, often yielding compounds with potent antimicrobial properties. The ability of these molecules to act as ligands for metal ions further demonstrates their versatility and the potential for developing new materials and catalysts (Ghorbani‐Vaghei & Veisi, 2010).

Physical Properties Analysis

The physical properties of benzimidazole sulfonamide derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular architecture. For instance, the crystallographic analysis of sulfonamide compounds reveals specific structural details that can affect their physical behavior and interactions with biological targets. The presence of sulfonamide and benzimidazole groups contributes to the compounds' polar nature, affecting their solubility and overall physical profile (Arman et al., 2013).

Chemical Properties Analysis

The chemical properties of benzimidazole sulfonamides, including reactivity, stability, and interactions with biological molecules, are central to their potential applications. These compounds exhibit a range of activities, from antibacterial to antiproliferative effects, driven by their ability to interact with various biological targets. Their reactivity with different chemical reagents also allows for the synthesis of a wide array of derivatives, showcasing the chemical diversity and potential for targeted chemical modifications (Doronina et al., 1991).

科学的研究の応用

Antibacterial Activity

Sulfonamide derivatives, including those related to the specified chemical structure, have demonstrated significant antibacterial properties. For instance, studies have shown that certain sulfonamide compounds exhibit a high degree of antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, comparable to established antibiotics such as sulfamethoxazole and Norfloxacin. These findings suggest potential applications of these compounds in developing new antibacterial agents (Gadad et al., 2000).

Antiprotozoal Activity

Research on N-(Aminoalkyl)azabicyclo[3.2.2]nonanes, a class of compounds related to the specified structure, has revealed antiplasmodial and antitrypanosomal activities. These compounds have shown efficacy against protozoal pathogens such as Plasmodium falciparum and Trypanosoma brucei rhodesiense, indicating their potential as antiprotozoal agents. Some derivatives have exhibited activities in the submicromolar range, highlighting their potency (Dolensky et al., 2022).

Antimicrobial and Antitumor Activities

Compounds incorporating benzimidazole and sulfonamide moieties have been synthesized and evaluated for their antimicrobial and potential antitumor activities. For example, metal complexes of benzimidazole-derived sulfonamides have shown promising antibacterial properties against various bacterial strains. Some of these complexes have been identified as highly active antibacterial compounds, although they did not exhibit antifungal activity. Such findings open up possibilities for these compounds in antimicrobial and possibly antitumor applications (Ashraf et al., 2016).

Enzyme Inhibition

Benzimidazole derivatives have also been identified as potent inhibitors of various enzymes, such as carbonic anhydrases and cyclooxygenase-2 (COX-2), which play critical roles in physiological processes and diseases. These inhibitors have applications in treating conditions related to enzyme dysregulation, highlighting the therapeutic potential of benzimidazole sulfonamide derivatives in enzyme-related disorders (Penning et al., 1997).

特性

IUPAC Name |

(1R,5R)-6-(1H-benzimidazole-2-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3S/c1-20(2)26(24,25)21-9-12-7-8-13(11-21)22(10-12)17(23)16-18-14-5-3-4-6-15(14)19-16/h3-6,12-13H,7-11H2,1-2H3,(H,18,19)/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGKZERUCOZDLR-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5R)-6-(1H-benzimidazole-2-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)

![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)

![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)

![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)

![5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)